molecular formula C3H10ClNOS B104245 2-(Methylsulfinyl)ethanamine hydrochloride CAS No. 60501-55-5

2-(Methylsulfinyl)ethanamine hydrochloride

Cat. No. B104245
CAS RN: 60501-55-5
M. Wt: 143.64 g/mol
InChI Key: TWZPEKSMCMSPOB-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)ethanamine hydrochloride, also known as methylethionine chloride or methylene blue, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have many potential applications, including in the fields of neuroscience, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Chalcones : Schiff bases containing N-substituted ethanamine were synthesized for antiamoebic activity studies, showcasing the utility of related compounds in medicinal chemistry (Zaidi et al., 2015).

  • Derivatives for Antidiabetic Studies : Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine, similar in structure to 2-(Methylsulfinyl)ethanamine, were synthesized and evaluated for antimicrobial and antidiabetic activities, indicating the broader applicability of such compounds in pharmaceutical research (G et al., 2023).

  • Catalysis Research : Palladium(II) complexes of (pyridyl)imine ligands, which could potentially be synthesized using related compounds, were explored as catalysts for the methoxycarbonylation of olefins, demonstrating the role of these compounds in catalytic processes (Zulu et al., 2020).

Biological Activities and Applications

  • Antiamoebic Activity : A series of chalcones bearing N-substituted ethanamine tails, which could be structurally related to 2-(Methylsulfinyl)ethanamine hydrochloride, showed potential as antiamoebic agents, contributing to the search for new treatments for amoebiasis (Zaidi et al., 2015).

  • Antidiabetic and Antimicrobial Studies : Green synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine showcased in vitro antimicrobial and antidiabetic activities, suggesting that compounds structurally related to this compound hold potential in addressing diabetes and microbial infections (G et al., 2023).

Safety and Hazards

The safety information for 2-(Methylsulfonyl)ethanamine hydrochloride includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-methylsulfinylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS.ClH/c1-6(5)3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZPEKSMCMSPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440256
Record name 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49773-19-5
Record name 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfinylethan-1-amine
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